2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
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Description
2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is composed of a quinoline ring system, which is a type of aromatic heterocyclic compound, and a carboxylic acid group. This compound has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Pharmaceutical Research: Aurora A Kinase Inhibition
Compounds similar to 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid have been studied for their potential as Aurora A kinase inhibitors . This enzyme plays a crucial role in cell division, and its inhibition can lead to apoptosis (programmed cell death), which is a desirable outcome in cancer therapies . The compound’s structure allows it to bind to the active site of the kinase, potentially halting the proliferation of cancer cells.
Material Science: Phthalocyanine Synthesis
In material science, this compound is utilized in the synthesis of phthalocyanines and phthalocyanine-fullerene dyads . These are important for creating materials that have applications in photovoltaics and as semiconductors due to their excellent electronic properties.
properties
IUPAC Name |
2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCJDXGTCZHGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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